4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium typically involves multiple steps. One common method starts with 4-methylbenzenethiol as the initial reactant. This compound undergoes sulfonation to form 4-methylbenzenesulfonic acid. Subsequent esterification and condensation reactions yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, often using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium can be compared with other similar compounds, such as:
1,2,3,3-tetramethylbenzo[e]indolium tosylate: This compound shares a similar core structure but differs in its functional groups, leading to different reactivity and applications.
Phenylmethanaminium 4-methylbenzenesulfonate: Another related compound with distinct properties and uses in organic synthesis
Properties
CAS No. |
34503-94-1 |
---|---|
Molecular Formula |
C19H22N2O5S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium |
InChI |
InChI=1S/C12H15N2O2.C7H8O3S/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
IQRAMDGRLXOQLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.